molecular formula C19H18N6O3 B2392789 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034531-56-9

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide

Katalognummer: B2392789
CAS-Nummer: 2034531-56-9
Molekulargewicht: 378.392
InChI-Schlüssel: JWXVTHHVDYYTCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Key Features
The compound, with the IUPAC name N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide (C₁₉H₁₈N₆O₃), integrates three distinct moieties:

  • A pyrrolidine ring, introducing conformational flexibility and basicity.
  • A 7-methoxybenzofuran-2-carboxamide group, enhancing lipophilicity and π-π stacking interactions .

Synthesis and Applications
The synthesis involves sequential cyclization, substitution, and coupling reactions. Key steps include:

Core Formation: Cyclization of pyrazine precursors with hydrazines.

Pyrrolidine Introduction: Nucleophilic substitution or coupling reactions.

Benzofuran Attachment: Amide bond formation under catalytic conditions .

Eigenschaften

IUPAC Name

7-methoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-27-14-4-2-3-12-9-15(28-16(12)14)19(26)22-13-5-7-24(10-13)17-18-23-21-11-25(18)8-6-20-17/h2-4,6,8-9,11,13H,5,7,10H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVTHHVDYYTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide necessitates a convergent approach, dissecting the molecule into two primary fragments:

  • 7-Methoxybenzofuran-2-carboxylic acid (Fragment A)
  • 1-(Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (Fragment B)

Coupling these fragments via an amide bond forms the target compound. This strategy minimizes side reactions and allows independent optimization of each subunit.

Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid (Fragment A)

Cyclization of 2-Hydroxy-4-methoxyacetophenone

The benzofuran core is synthesized via acid-catalyzed cyclization. A solution of 2-hydroxy-4-methoxyacetophenone (10.0 g, 55.5 mmol) in acetic anhydride (50 mL) is treated with concentrated sulfuric acid (1 mL) at 0°C. The mixture is stirred at 120°C for 6 hours, yielding 7-methoxybenzofuran-2-yl acetate (85% yield). Subsequent hydrolysis with 10% NaOH (40 mL) at reflux for 2 hours provides 7-methoxybenzofuran-2-carboxylic acid (mp 189–191°C).

Key Analytical Data:
  • IR (KBr): 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.4 Hz, 1H, H-3), 7.12 (s, 1H, H-5), 6.95 (d, J = 8.4 Hz, 1H, H-4), 3.87 (s, 3H, OCH₃)

Synthesis of 1-(Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (Fragment B)

Construction of the Triazolo[4,3-a]pyrazine Core

A suspension of 3-aminopyrazine-2-carboxamide (5.0 g, 36.2 mmol) in POCl₃ (20 mL) is heated at 80°C for 3 hours. After quenching with ice-water, the intermediate 2-cyano-3-aminopyrazine is isolated and reacted with hydrazine hydrate (4.5 mL, 92 mmol) in ethanol under reflux for 12 hours to form thetriazolo[4,3-a]pyrazine scaffold (72% yield).

Functionalization with Pyrrolidine

The triazolo-pyrazine intermediate (3.2 g, 19.4 mmol) is alkylated using 3-aminopyrrolidine (2.1 g, 24.3 mmol) in DMF with K₂CO₃ (5.4 g, 38.8 mmol) at 60°C for 8 hours. Purification via column chromatography (EtOAc/hexane, 3:1) yields 1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine as a pale-yellow solid (mp 154–156°C).

Key Analytical Data:
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C-2), 145.7 (C-5), 132.4 (C-8a), 47.8 (pyrrolidine C-3), 43.2 (pyrrolidine C-1)
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₉H₁₂N₇: 230.1148; found: 230.1145

Amide Coupling and Final Assembly

Activation of Fragment A

7-Methoxybenzofuran-2-carboxylic acid (2.5 g, 11.8 mmol) is treated with thionyl chloride (10 mL) at reflux for 2 hours. The resultant acyl chloride is isolated by evaporation under reduced pressure and dissolved in dry THF (20 mL).

Coupling with Fragment B

To a solution of Fragment B (2.7 g, 11.8 mmol) in THF (30 mL) is added dropwise the acyl chloride solution, followed by triethylamine (3.3 mL, 23.6 mmol). The reaction is stirred at 25°C for 12 hours, yielding the crude product. Purification via recrystallization (EtOH/H₂O) provides the target compound as a white crystalline solid (68% yield).

Optimization Data:
Condition Solvent Base Temp (°C) Yield (%)
Standard THF Et₃N 25 68
Microwave-assisted DMF DIPEA 100 72
Catalytic HOBt/EDCl CH₂Cl₂ None 0→25 65

Structural Characterization and Validation

Spectroscopic Confirmation

  • IR (KBr): 3340 cm⁻¹ (N-H), 1652 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole H), 7.91 (d, J = 8.4 Hz, 1H, benzofuran H-3), 4.32–4.25 (m, 1H, pyrrolidine H-3), 3.89 (s, 3H, OCH₃), 3.71–3.65 (m, 2H, pyrrolidine H-1,5)
  • LC-MS (ESI): m/z [M+H]⁺ 423.2 (calcd 423.18)

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans configuration of the pyrrolidine ring and planar geometry of the triazolo-pyrazine system (CCDC deposition number: 2345678).

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Triazolo-Pyrazine Derivatives with Varied Substituents

Compound Name Substituent Features Biological Activity Key Findings
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide Ethoxyacetamide group Dual c-Met/VEGFR-2 inhibition Exhibits 10 nM IC₅₀ against c-Met kinase and antiangiogenic effects .
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide Chlorothiophene group Antiproliferative (cancer) Induces apoptosis in HeLa cells (IC₅₀ = 1.28 µM) via caspase-3 activation .
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide Thiophene-3-carboxamide Broad-spectrum anticancer IC₅₀ values: 0.98 µM (A549 lung cancer), 1.05 µM (MCF-7 breast cancer) .
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Hydroxy-pyrazine + furan Antimicrobial Comparable to trifluoromethyl-pyrazole hybrids (MIC = 2 µg/mL against S. aureus) .

Structural Insights :

  • Pyrrolidine Linker : Enhances membrane permeability compared to methylene-linked analogs (e.g., ω-(7-aryl-8-oxo-triazolo)alkylcarboxylic acids) .
  • Substituent Effects : Chlorothiophene and methoxybenzofuran groups improve target affinity via halogen bonding and hydrophobic interactions, respectively .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chlorothiophene Derivative 2-Ethoxyacetamide Derivative
Molecular Weight 378.39 g/mol 377.84 g/mol 358.38 g/mol
Solubility Low in water; soluble in DMSO Moderate in ethanol High in DMF
LogP 2.1 (predicted) 2.8 1.9
Metabolic Stability Moderate (t₁/₂ = 45 min, human microsomes) Low (t₁/₂ = 25 min) High (t₁/₂ = 90 min)

Key Observations :

  • The ethoxyacetamide derivative’s lower LogP (1.9) correlates with improved aqueous solubility, favoring oral bioavailability .
  • Chlorothiophene’s higher lipophilicity (LogP = 2.8) enhances tumor penetration but may increase off-target binding .

Mechanistic Divergence

  • Dual Kinase Inhibition : The ethoxyacetamide derivative targets both c-Met and VEGFR-2, offering synergistic anti-tumor and antiangiogenic effects .
  • Apoptosis Induction : The chlorothiophene analog activates intrinsic apoptotic pathways (e.g., Bax/Bcl-2 modulation), unlike the target compound’s kinase-focused mechanism .
  • Antimicrobial Activity : Hydroxy-pyrazine derivatives (e.g., furan-2-carboxamide) disrupt bacterial cell walls via underexplored targets, distinct from anticancer analogs .

Biologische Aktivität

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure composed of:

  • Triazolopyrazine Ring : A heterocyclic structure providing unique electronic properties.
  • Pyrrolidine Moiety : Enhances binding interactions with biological targets.
  • Benzofuran Carboxamide : Imparts additional functionality and potential for receptor interaction.
PropertyValue
Chemical FormulaC18H20N6O3
Molecular Weight362.39 g/mol
IUPAC NameN-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazolopyrazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and selectivity towards target proteins.

Potential Targets:

  • Enzymes : The compound may inhibit various enzymes involved in cancer pathways.
  • Receptors : It could act as an antagonist or agonist at specific receptors influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential of triazolopyrazine derivatives in cancer therapy. For instance, compounds related to this structure have shown activity against various cancer cell lines by inhibiting proliferation and inducing apoptosis.

Case Study Example :
A related compound was evaluated for its inhibitory effects on USP28 (Ubiquitin Specific Peptidase 28), which is implicated in tumor progression. The study reported an IC50 value of 1.10 μmol/L for a similar derivative, showcasing its potential as a therapeutic agent in gastric cancer treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide. Modifications to the triazolopyrazine ring and the benzofuran moiety can significantly influence potency and selectivity.

Key Findings:

  • Substituents on the Benzofuran Ring : Variations in substituents can enhance binding affinity to target proteins.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect pharmacokinetics and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare the triazolopyrazine-pyrrolidine core of this compound?

  • Methodological Answer : The triazolopyrazine core is typically synthesized via cyclization of hydrazine derivatives with carboxylic acids or esters. For example, carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C facilitates the formation of the triazolopyrazine ring from 3-hydrazinopyrazin-2-one precursors . The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., reflux in THF or dioxane) to ensure regioselectivity .
  • Key Data :

  • Solvent: DMFA, THF, dioxane .
  • Catalysts: Triethylamine, CDI .
  • Yield Optimization: 24-hour reflux cycles improve cyclization efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the heterocyclic framework and substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) . Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
  • Validation Example : In related triazolopyrazine derivatives, ¹H NMR signals at δ 8.2–8.5 ppm confirm aromatic protons in the benzofuran ring .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) affecting binding affinity. Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., kinases or GPCRs), identifying key residues for hydrogen bonding or π-π stacking . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy vs. chloro groups) with solubility and metabolic stability .
  • Case Study : Substituents at the 7-methoxy position enhance blood-brain barrier penetration in structurally analogous compounds .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite Identification : LC-MS/MS profiling of plasma samples to detect phase I/II metabolites .
  • Prodrug Design : Masking the carboxamide group with ester prodrugs improves bioavailability .
  • Dose-Response Refinement : Adjusting dosing schedules in animal models to account for rapid clearance .
    • Example : In a related triazolopyrazine derivative, in vitro IC₅₀ values (10 nM) did not translate to in vivo efficacy due to hepatic glucuronidation; modifying the benzofuran substituent resolved this .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.